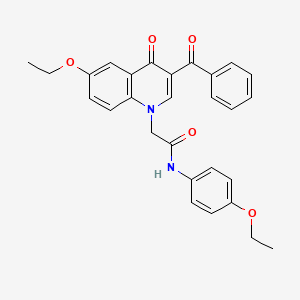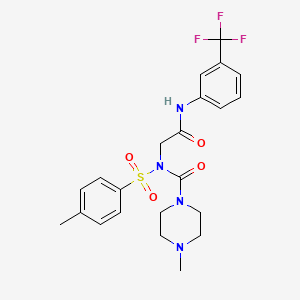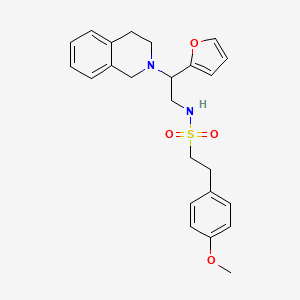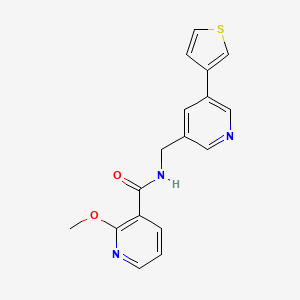![molecular formula C13H11ClF3N3O2 B2445763 Ethyl-1-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5-methyl-1H-pyrazol-4-carboxylat CAS No. 148837-76-7](/img/structure/B2445763.png)
Ethyl-1-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5-methyl-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11ClF3N3O2 and its molecular weight is 333.7. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Pflanzenschutz: Trifluormethylpyridin (TFMP)-Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Das erste auf dem Markt eingeführte TFMP-Derivat war Fluazifop-Butyl. Seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-übliche Namen erhalten. Diese Verbindungen tragen durch die wirksame Bekämpfung von Schädlingen zu einem höheren Ertrag und einer besseren Qualität der Ernte bei .
- Arzneimittelentwicklung: TFMP-haltige Verbindungen haben in der pharmazeutischen Forschung Aufmerksamkeit erlangt. Ihre einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom und den Pyridin-Rest beeinflusst werden, tragen zu ihren biologischen Aktivitäten bei. Mehrere pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich in klinischen Studien .
- Fluorierte organische Chemikalien: Ethyl-1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-5-methyl-1H-pyrazol-4-carboxylat trägt zur Entwicklung fluorierter organischer Chemikalien bei. Da fluorhaltige Verbindungen zunehmend Anwendungen finden, machen die einzigartigen Eigenschaften dieser Verbindung sie in verschiedenen Bereichen wertvoll .
- Triazole: Die regioselektive Synthese von 5-Trifluormethyl-1,2,4-Triazolen unter Verwendung von Hydrazonylchloriden wurde untersucht. Diese Triazole haben potenzielle Anwendungen in der Materialwissenschaft und der Arzneimittelforschung .
- Zwischenproduktsynthese: Ethyl-1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-5-methyl-1H-pyrazol-4-carboxylat dient als Zwischenprodukt für die Synthese anderer wertvoller Verbindungen. So kann beispielsweise 2-Chlor-5-(Trifluormethyl)pyridin (2,5-CTF) in guter Ausbeute über eine einfache einstufige Reaktion erhalten werden .
Pflanzenschutzmittel
Pharmazeutika
Funktionelle Materialien
Industrielle Prozesse
Zusammenfassend lässt sich sagen, dass die Trifluormethylgruppe dieser Verbindung vielfältige Möglichkeiten für Forschung und praktische Anwendungen in der Landwirtschaft, der Pharmazie und der Materialwissenschaft eröffnet. Ihre einzigartigen Eigenschaften inspirieren weiterhin neuartige Verwendungen und Entdeckungen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Some compounds with similar structures are thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism .
Eigenschaften
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-3-22-12(21)9-6-19-20(7(9)2)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCDUGYLDMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2445685.png)


![2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2445689.png)



![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2445700.png)
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
![3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2445703.png)
